Tiletamine

Description

Contextualization within Dissociative Anesthetics

Dissociative anesthetics are a class of psychoactive drugs that induce a state characterized by catalepsy, amnesia, and analgesia, with the subject appearing detached or dissociated from their environment. nih.gov Tiletamine is classified as a dissociative anesthetic and functions primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. drugbank.comwikipedia.orgnih.govchemicalbook.comdrugbank.comcaymanchem.comcabidigitallibrary.orgmdpi.comnih.govscielo.org.za This mechanism involves binding to the PCP binding site within the NMDA receptor channel, thereby blocking calcium-mediated responses. mdpi.com

Historical Overview of this compound Research Evolution

The research into this compound evolved within the broader context of developing anesthetic agents. Its development and study have often been linked to its chemical and pharmacological similarities to ketamine. Historically, this compound has been investigated for its anesthetic properties, particularly in veterinary applications. wikipedia.orgchemicalbook.comcabidigitallibrary.orgnih.gov Its use in combination with zolazepam (B1684422), a benzodiazepine (B76468) tranquilizer, under trade names like Telazol or Zoletil, became a significant area of research due to the synergistic effects providing both dissociation and muscle relaxation, addressing limitations observed when this compound is used alone. wikipedia.orgchemicalbook.comcabidigitallibrary.orgscielo.org.zaavma.orgkjvr.orgmdpi.comtaylorandfrancis.comumich.edunih.govmdpi.comcabidigitallibrary.orgresearchgate.netijvets.com Early research focused on establishing its efficacy and physiological effects across various animal species for chemical immobilization and surgical procedures. nih.govchemicalbook.comscielo.org.zataylorandfrancis.comnih.govcanada.caplos.org

Current Research Significance and Emerging Scholarly Directions

Current research on this compound continues to explore its pharmacological actions and potential applications, often in combination with other agents to optimize anesthetic protocols and minimize undesirable effects. Studies investigate its neurochemical interactions, including its potent ligand activity at the PCP-binding site of the NMDA receptor nih.govcabidigitallibrary.org, and its effects on specific protein expression pathways in the brain cabidigitallibrary.orgnih.gov. Research findings indicate that this compound, as a noncompetitive NMDA antagonist, can influence brain glucose metabolism cabidigitallibrary.org and reduce eIF4E-binding protein 1 (4EBP1) mRNA levels in the brain in rats, suggesting a potential mechanism for reducing neuronal activity cabidigitallibrary.org.

Comparative studies remain a significant area, evaluating this compound-zolazepam combinations against other anesthetic regimens in various species to understand differences in induction, recovery, and physiological parameters. nih.govavma.orgmdpi.comijvets.comveterinaryworld.orgnih.govfrontiersin.org For instance, research has compared the effects of this compound-zolazepam to propofol (B549288) on peri-induction intraocular pressure in dogs, finding significantly less elevated IOP with this compound-zolazepam treatment. nih.govfrontiersin.org Another study compared this compound-zolazepam to ketamine-diazepam for anesthesia induction in horses, observing similar anesthetic effects in terms of induction and recovery qualities, isoflurane (B1672236) requirements, and hemodynamic and respiratory effects. mdpi.com

Emerging scholarly directions include the investigation of the long-term impacts of this compound and its combined use with other substances researchgate.net. Furthermore, research is being conducted on the presence of this compound and its analogs as emerging contaminants in wastewater, indicating a focus on its environmental impact tandfonline.com. The broader research landscape for NMDA receptor antagonists, including this compound, also points towards potential relevance in understanding and treating neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia, although this compound's specific role in these areas is still under exploration compared to more widely studied antagonists like memantine (B1676192) or ketamine. mdpi.comnih.govmdpi.com Studies in rodents are also exploring the psychopharmacological effects of this compound, comparing them to ketamine and investigating potential antidepressant-like properties. nih.gov

Detailed research findings often involve the analysis of physiological variables during anesthetic procedures. The following table summarizes some research findings on the effects of this compound-zolazepam in studies involving dogs:

| Study | Species | Anesthetic Protocol | Key Physiological Findings (in research context) | Citation |

| Clinical Attributes of this compound-Zolazepam Induced Anesthesia | Dogs | This compound-zolazepam with and without xylazine (B1663881) premedication | Changes in physiological parameters (HR, RR, SpO2, temp) remained within acceptable limits during maintenance; non-significant decrease in some hematobiochemical parameters. | cabidigitallibrary.org |

| Effects of intravenous administration of this compound-zolazepam, alfaxalone, ketamine-diazepam, and propofol | Dogs | This compound-zolazepam vs. other agents for induction | Increased heart rate and oxygen delivery compared to some other agents; acid-base variables remained within reference limits. | avma.org |

| Intraocular pressure and cardiovascular effects of dexmedetomidine (B676) premedication and this compound-zolazepam | Dogs | Dexmedetomidine premedication + this compound-zolazepam | Increased IOP, HR, and SBP after this compound-zolazepam administration, though not significantly different from baseline in one study. veterinaryworld.org Less elevated IOP compared to propofol. nih.govfrontiersin.org | veterinaryworld.orgnih.govfrontiersin.org |

| Effects of continuous administration of this compound-zolazepam | Dogs | Repeated IM administration of this compound-zolazepam (10mg/kg every 7 days) | Significant increase in total WBC counts and fibrinogen values observed from 2 to 7 days post-injection; no significant change in ALT, AST, BUN, and creatinine (B1669602) levels. | kjvr.org |

Note: The table presents findings observed within specific research study parameters and protocols.

Further research continues to elucidate the full spectrum of this compound's interactions and potential, both as a chemical compound and as a pharmacological agent.

Structure

3D Structure

Propriétés

IUPAC Name |

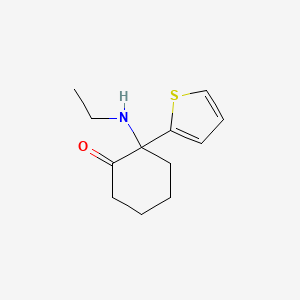

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14/h5,7,9,13H,2-4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBVGVYDCAVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14176-50-2 (hydrochloride) | |

| Record name | Tiletamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048552 | |

| Record name | Tiletamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-49-9 | |

| Record name | Tiletamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiletamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiletamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiletamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiletamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YFC543249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TILETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Pharmacological Mechanisms of Action of Tiletamine

Receptor-Level Interactions

The primary mechanism of action of tiletamine involves its modulation of neurotransmitter receptors. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

This compound is classified as an NMDA receptor antagonist. nih.govwikipedia.orgnih.govncats.io This interaction is considered central to its anesthetic and dissociative effects. nih.govontosight.aivirbac.com

This compound acts as a non-competitive antagonist of the NMDA receptor. nih.govnih.govfrontiersin.orgmdpi.comcabidigitallibrary.orgresearchgate.net Non-competitive antagonists bind to a site on the receptor distinct from the neurotransmitter binding site, thereby altering the receptor's conformation and preventing its activation, even when the natural ligand (glutamate) is present. patsnap.com this compound binds with high affinity to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor. nih.govmdpi.comcabidigitallibrary.org This binding blocks the flow of ions through the channel. mdpi.com

Research indicates that this compound potently displaces the binding of [³H]1-(2-thienyl)cyclohexylpiperidine, a known ligand for the PCP site, with an IC₅₀ of 79 nM. nih.govnih.gov

| Ligand | Binding Site (NMDA Receptor) | Binding Affinity (IC₅₀) |

| This compound | PCP binding site | 79 nM |

| [³H]1-(2-thienyl)cyclohexylpiperidine | PCP binding site | - |

By blocking the NMDA receptor channel, this compound inhibits the influx of ions such as Ca²⁺, Na⁺, and K⁺ that are critical for excitatory neurotransmission mediated by these receptors. patsnap.com Studies in rat hippocampal and striatal slices have examined the effects of this compound on synaptic transmission and excitatory responses to exogenous amino acids. nih.gov In striatal slices, this compound inhibited the NMA-mediated release of [³H]acetylcholine with an IC₅₀ of 70 nM. nih.govncats.io In hippocampal CA1 cells, this compound at a concentration of 3 µM reversibly blocked responses to ionophoretically applied NMA, but not responses to glutamate, quisqualate, or kainate. nih.govncats.io

| Preparation | Effect | IC₅₀ (if applicable) |

| Rat striatal slices | Inhibition of NMA-mediated [³H]acetylcholine release | 70 nM |

| Rat hippocampal CA1 | Reversible block of responses to ionophoretically applied NMA (3 µM) | - |

| Rat hippocampal CA1 | No effect on responses to glutamate, quisqualate, and kainate (3 µM) | - |

This inhibition of NMDA receptor activity disrupts excitatory synaptic transmission, contributing to the anesthetic and dissociative state induced by this compound. nih.govontosight.ai

This compound is chemically related to both ketamine and phencyclidine (PCP), and these compounds share similar pharmacological properties, particularly their action as non-competitive NMDA receptor antagonists. nih.govwikipedia.orgnih.govfrontiersin.orgnih.govnih.govmedicalnewstoday.comvetlexicon.com Like this compound, ketamine and PCP bind to the PCP site within the NMDA receptor channel. mdpi.comcabidigitallibrary.org

Comparative studies have shown similarities in their interactions with NMDA-coupled PCP recognition sites. nih.govnih.gov For instance, like other PCP ligands acting via these sites, this compound decreased basal, harmaline-, and D-serine-mediated increases in cyclic GMP levels and induced stereotypy and ataxia. nih.gov However, there are also differences in their interactions with NMDA-uncoupled PCP recognition sites. nih.govnih.gov Following parenteral administration, ketamine and PCP increased rat pyriform cortical dopamine (B1211576) metabolism and/or release, a response modulated by NMDA-uncoupled PCP recognition sites, whereas this compound did not. nih.gov this compound was found to be nearly five times more potent than PCP at inhibiting the binding of 3-hydroxy[³H]PCP to its high-affinity NMDA-uncoupled PCP recognition sites. nih.gov

| Compound | Primary Mechanism | NMDA Receptor Binding Site | Interaction with NMDA-Coupled PCP Sites | Interaction with NMDA-Uncoupled PCP Sites (Pyriform Cortex DA Metabolism/Release) | Relative Potency (NMDA-Uncoupled PCP Sites) |

| This compound | NMDA Receptor Antagonist | PCP binding site | Decreases cGMP, induces stereotypy/ataxia nih.gov | No increase following parenteral administration nih.gov | ~5x more potent than PCP at inhibiting 3-hydroxy[³H]PCP binding nih.gov |

| Ketamine | NMDA Receptor Antagonist | PCP binding site | Similar to this compound nih.gov | Increases following parenteral administration nih.gov | - |

| Phencyclidine | NMDA Receptor Antagonist | PCP binding site | Similar to this compound nih.gov | Increases following parenteral administration nih.gov | - |

Inhibition of Synaptic Transmission and Excitatory Responses

Investigation of Other Potential Receptor Modulations

While NMDA receptor antagonism is the primary known mechanism, research has explored whether this compound interacts with other receptors. nih.govnih.gov

The observation of paradoxical effects associated with this compound suggests the possibility that it might activate receptor(s) or neuronal pathways with pharmacology that is not yet fully understood. nih.govnih.govpharmacompass.com Studies have indicated that this compound does not significantly affect sigma-, glycine, glutamate, kainate, quisqualate, or dopamine receptors at concentrations where it potently displaces PCP site binding. nih.govnih.gov However, the differential interaction with NMDA-coupled and -uncoupled PCP recognition sites and the occurrence of paradoxical effects warrant further investigation into potential interactions with other targets or pathways. nih.govnih.gov

Cellular and Subcellular Neuropharmacology

The pharmacological actions of this compound at the cellular and subcellular levels contribute to its anesthetic and dissociative properties. These actions include influencing neuronal ion channels and membrane potentials, modulating neurotransmitter release dynamics, and regulating intracellular signaling pathways.

Influence on Neuronal Ion Channels and Membrane Potentials

This compound is a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors nih.govnih.gov. NMDA receptors are a type of ion channel that plays a critical role in excitatory synaptic transmission in the brain. By blocking these receptors, this compound inhibits NMDA-induced biochemical and electrophysiological responses cabidigitallibrary.org. Studies in rat hippocampal CA1 cells have shown that this compound at concentrations of 3 µM reversibly blocks responses to ionophoretically applied NMDA, but not to other excitatory amino acids like glutamate, quisqualate, and kainate nih.gov. At concentrations ranging from 3 to 100 µM, this compound did not significantly affect the orthodromically elicited excitatory postsynaptic potential, action potential amplitude or duration, resting membrane potential, or input resistance in these cells nih.gov. However, in a magnesium-free perfusate, where the excitatory postsynaptic potential was significantly augmented, 10 µM this compound was able to reversibly block this paroxysmal depolarization shift nih.gov. This indicates that this compound primarily targets the NMDA receptor-associated ion channel.

Modulation of Neurotransmitter Release Dynamics

This compound has been shown to influence the release of neurotransmitters, particularly acetylcholine (B1216132), in specific brain regions.

Acetylcholine Release Inhibition in Striatal Slices

In rat striatal slices, this compound has been demonstrated to inhibit the NMA-mediated release of [³H]acetylcholine nih.govnih.gov. This inhibition is concentration-dependent, with an IC₅₀ value of 70 nM nih.govnih.gov. Importantly, this compound did not inhibit the spontaneous release of [³H]acetylcholine nih.govnih.gov. This suggests that this compound selectively interferes with acetylcholine release triggered by NMDA receptor activation in the striatum.

Here is a data table summarizing the effect of this compound on NMA-mediated acetylcholine release:

| Neurotransmitter | Brain Region | Stimulus | Effect of this compound | IC₅₀ (nM) |

| Acetylcholine | Striatum | NMA | Inhibition | 70 |

Intracellular Signaling Pathway Modulation

Recent research indicates that this compound can also modulate intracellular signaling pathways, including those involving kinases crucial for cellular energy homeostasis and protein synthesis.

Adenosine 5′-Monophosphate (AMP)-Activated Protein Kinase (AMPK) Pathway Regulation

Studies in rats have investigated the effects of this compound on the AMPK signaling pathway in the central nervous system nih.gov. This compound has been shown to increase AMPK mRNA expression in the rat brain nih.gov. This increase in mRNA expression was accompanied by changes in the phosphorylation levels of key proteins within the AMPK pathway nih.gov. The findings suggest that this compound regulates the expression and phosphorylation of proteins in the AMPK pathway, which may contribute to its pharmacological actions, including potential analgesic effects nih.gov.

Phosphorylation States of LKB1 and 4EBP1

Further investigation into the AMPK pathway revealed that this compound's effect on AMPK is associated with changes in the phosphorylation states of Liver Kinase B1 (LKB1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1) nih.gov. This compound increased the phosphorylation of LKB1 nih.gov. LKB1 is an upstream kinase known to activate AMPK by phosphorylating its α subunit plos.org. Concurrently, this compound led to significant decreases in the phosphorylation levels of 4EBP1 in corresponding brain regions nih.gov. 4EBP1 is a downstream target of the mTOR pathway, which is negatively regulated by activated AMPK nih.govgenecards.org. Decreased phosphorylation of 4EBP1 typically leads to reduced protein synthesis initiation. The observed changes in LKB1 and 4EBP1 phosphorylation levels following this compound administration suggest a regulatory effect of this compound on the LKB1-AMPK-mTOR signaling axis in the central nervous system nih.gov.

Here is a data table summarizing the effects of this compound on LKB1, AMPK, and 4EBP1 in the rat brain:

| Protein | Effect of this compound on mRNA Expression | Effect of this compound on Phosphorylation | Related Pathway |

| AMPK | Increased | Increased | AMPK signaling |

| LKB1 | Not specified in search results | Increased | AMPK activation |

| 4EBP1 | Decreased mRNA levels observed in a study cabidigitallibrary.org | Decreased | mTOR signaling |

Systemic Neurobiological Impact

This compound induces a state of dissociative anesthesia, characterized by a functional disorganization of key brain systems. avma.orgcabidigitallibrary.orgavma.org

Functional Disorganization of Limbic and Thalamocortical Systems

This compound, similar to ketamine, produces functional disorganization within the limbic and thalamocortical systems. nih.govavma.orgavma.org These systems are crucial for maintaining vigilance states within the sleep-wake cycle. nih.gov The disruption of activity in these structures by dissociative anesthetics like this compound can lead to generalized sedative effects. nih.gov Electroencephalographic (EEG) examinations have provided evidence for the dissociation of the limbic system and thalamus induced by phencyclidine-class drugs, to which this compound belongs. cabidigitallibrary.org This phenomenon is thought to result from the interruption of ascending transmission from unconscious to conscious brain areas, rather than a widespread depression of all brain centers. cabidigitallibrary.org

Influence on Neuromodulatory Systems (Dopamine and Acetylcholine)

Neuromodulatory neurotransmitters, including dopamine and acetylcholine, significantly influence synaptic plasticity. nih.gov Dysfunction in the basal ganglia, which are influenced by dopamine and acetylcholine, is associated with neurological disorders often linked to imbalances in these neurotransmitters. physio-pedia.comresearchgate.net Studies on related dissociative anesthetics like ketamine suggest they can increase the release of dopamine. derangedphysiology.com While direct detailed research specifically on this compound's precise influence on dopamine and acetylcholine systems at a systemic level was not extensively detailed in the provided results, the known mechanisms of related compounds and the involvement of these systems in the brain areas affected by this compound suggest a likely interaction. One source mentions that increased dopamine and acetylcholine levels can enhance functional connectivity windows.net, implying that alterations in these levels by this compound could impact neural network function. Another study on dystonia, a movement disorder involving basal ganglia dysfunction, indicates an imbalance between dopaminergic and cholinergic tone researchgate.net, further emphasizing the importance of these systems in motor control and the potential for drugs affecting these areas to influence this balance.

Metabolism and Pharmacokinetics of Tiletamine

Metabolic Pathways and Metabolite Identification in Model Organisms

Tiletamine undergoes biotransformation primarily in the liver, leading to the formation of several metabolites. These metabolic processes aim to increase the water solubility of the compound, facilitating its excretion from the body, mainly via the kidneys. cabidigitallibrary.orgnih.gov

Characterization of Primary Metabolites

Research in various animal models has identified key primary metabolites of this compound. In monkeys, two significant metabolites determined are 2-(ethylamino)-2-(2-thienyl)cyclohexanol and 2-amino-2-(2-thienyl)cyclohexanol. oup.com Another metabolite, 2-amino-2-(2-thienyl)cyclohexanone, has been identified in cats. oup.com In pigs, one metabolite of this compound has been identified in urine, plasma, and microsomal incubations. researchgate.netresearchgate.net In urine specimens, 2-(ethylamino)-2-(2-thienyl)cyclohexanol has been identified as a metabolite of this compound. oup.comnih.gov

Species-Specific Metabolic Profiles

The metabolic fate of this compound exhibits variations across different species.

Feline: In cats, this compound is eliminated over approximately 48 hours and is broken down into three metabolites that are excreted in urine. cabidigitallibrary.org this compound is not excreted in feces in cats. cabidigitallibrary.org

Monkey: Studies in monkeys have identified unchanged this compound, along with 2-(ethylamino)-2-(2-thienyl)cyclohexanol and 2-amino-2-(2-thienyl)cyclohexanol, as present. oup.com

Pig: In pigs, one metabolite of this compound has been identified in urine, plasma, and microsomal incubations. researchgate.netresearchgate.net In vitro metabolic stability studies show that this compound has considerably lower stability compared to zolazepam (B1684422) in pig liver microsomes. researchgate.netresearchgate.netresearchgate.net

Equine: While detailed specific metabolic pathways in horses are not extensively documented, in vitro incubation with equine liver fraction S9 has successfully detected metabolites of this compound. cabidigitallibrary.org

Rat: An earlier study reported that treatment of rats with ketamine, a structurally related dissociative anesthetic, produces an inductive effect on cytochrome P450 enzymes similar to phenobarbital. cabidigitallibrary.org While this suggests potential metabolic similarities, specific this compound metabolic profiles in rats are less detailed in the available literature compared to other species.

Role of Cytochrome P450 Enzymes in Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the phase I biotransformation of various xenobiotics, including pharmaceuticals. avma.orgveteriankey.com These enzymes are primarily located in the liver, although other organs like the lungs also contribute to drug metabolism. avma.org

While specific details regarding the precise CYP enzymes involved in this compound metabolism are not as extensively documented as for some other compounds, studies on ketamine, a related arylcyclohexylamine, provide some insight. Ketamine metabolism in dogs involves cytochrome P450 enzymes. cabidigitallibrary.orgavma.org The general CYP inhibitor 1-aminobenzotriazole (B112013) significantly blocked ketamine metabolism in human and canine liver microsomes, but not in equine microsomes, suggesting species differences in the specific enzymes involved. cabidigitallibrary.orgavma.orgavma.org In humans, CYP3A4, CYP2B6, and CYP2C9 have been identified as mainly responsible for ketamine biotransformation. avma.orgavma.orgnih.gov Given the structural similarities between this compound and ketamine, it is plausible that CYP enzymes, particularly those involved in the metabolism of arylcyclohexylamines, play a role in this compound's biotransformation. The liver is a primary site for this compound metabolism. cabidigitallibrary.orgresearchgate.net

Elimination Kinetics and Excretion Routes

Drug elimination involves the irreversible removal of the drug from the body through excretion and biotransformation. veteriankey.com Excretion is the removal of the intact drug or its metabolites. veteriankey.com

Urinary Excretion Profiles

The principal route of excretion for this compound and its metabolites in several species, including cats and dogs, is the urine. cabidigitallibrary.orgnih.govvirbac.com In cats, this compound metabolites are excreted in the urine. cabidigitallibrary.org In dogs, extensive biotransformation of this compound occurs, with less than 4% of the administered dose excreted unchanged in the urine. cabidigitallibrary.orgvirbac.com this compound and its metabolite, 2-(ethylamino)-2-(2-thienyl)cyclohexanol, have been identified in urine specimens. oup.comnih.gov Renal excretion is a major route of elimination for most drugs, involving glomerular filtration, active tubular secretion, and tubular reabsorption. nih.govveteriankey.comslideshare.net

Comparative Elimination Rates (this compound versus Co-administered Agents)

This compound is frequently administered in combination with zolazepam. The elimination kinetics of this compound can differ significantly from that of zolazepam, and these differences are often species-dependent.

In pigs, this compound is cleared more rapidly from plasma compared to zolazepam. researchgate.netresearchgate.netresearchgate.net The apparent clearance of this compound in pigs was reported as 134 l/h, versus 11 l/h for zolazepam. researchgate.netresearchgate.net The plasma half-life of this compound in pigs has been reported to be around 1.97 to 3.67 hours, while zolazepam's half-life in pigs is longer, ranging from 2.76 to 8 hours. researchgate.netresearchgate.netnih.gov This faster elimination of this compound compared to zolazepam in pigs contributes to differences in the duration of their respective effects. researchgate.net

In dogs, the elimination half-life of this compound has been reported to be around 0.87 to 1.2 hours, while zolazepam's half-life is typically shorter, around 0.41 to 1 hour. virbac.commdpi.com However, other reports indicate a pharmacological half-life of this compound in dogs around 75 minutes and elimination after approximately 8 hours. cabidigitallibrary.org

In cats, the elimination time for this compound is around 48 hours. cabidigitallibrary.org The pharmacological half-life of this compound in cats is reported to be between 150 and 240 minutes, while zolazepam's elimination half-life is approximately 270 minutes. cabidigitallibrary.org Some studies suggest this compound is metabolized more rapidly than zolazepam in cats, leading to a smoother recovery. researchgate.net

In monkeys, the plasma half-life of this compound is reported to be between 1 and 1.5 hours, while zolazepam's half-life is around 1 hour. researchgate.netmdpi.com

Pharmacokinetic Parameters in Different Species

| Species | This compound Half-life (approx.) | Zolazepam Half-life (approx.) | Primary Elimination Route |

| Pig | 1.97 - 3.67 hours | 2.76 - 8 hours | Urine |

| Dog | 0.87 - 1.2 hours (plasma) / ~75 mins (pharmacological) | 0.41 - 1 hour (plasma) / ~60 mins (elimination) | Urine |

| Cat | 150 - 240 minutes (pharmacological) / ~48 hours (elimination) | ~270 minutes (elimination) | Urine |

| Monkey | 1 - 1.5 hours | 1 hour | Not specified in snippets |

| Rat | 30 - 40 minutes | 3 hours | Not specified in snippets |

| Polar Bear | 1.8 hours | 1.2 hours | Not specified in snippets |

Note: Half-life values can vary depending on the study, dose, and route of administration.

Neurophysiological and Systemic Effects of Tiletamine

Central Nervous System Manifestations

The impact of tiletamine on the central nervous system is dose-dependent and characterized by a range of neurophysiological alterations cabidigitallibrary.org.

Characterization of Dissociative Anesthetic State and Catalepsy

This compound induces a state of dissociative anesthesia, a phenomenon also observed with other phencyclidine-class drugs cabidigitallibrary.orgoup.com. This state is characterized by a functional dissociation between the limbic system and the thalamus, a finding supported by electroencephalographic (EEG) examinations cabidigitallibrary.org. Dissociative anesthesia is thought to result from the interruption of ascending transmission from the unconscious to the conscious areas of the brain, rather than a generalized depression of all brain centers cabidigitallibrary.org.

A key feature of the dissociative state induced by this compound is catalepsy researchgate.netresearchgate.net. Catalepsy is a state characterized by rigidity and the maintenance of imposed postures researchgate.net. While this compound administered alone can produce a cataleptic state and may lead to convulsions, it is commonly combined with zolazepam (B1684422), a benzodiazepine (B76468) tranquilizer, to mitigate these effects researchgate.net. The combination with zolazepam, which possesses muscle relaxant and anticonvulsant properties, helps to provide smoother muscle relaxation and counteract the potential for convulsions researchgate.netmdpi.com. Dissociative anesthesia, as induced by this compound, resembles a cataleptic state where the patient appears asleep but remains unresponsive to external stimuli researchgate.netsemanticscholar.org.

Effects on Cerebral Blood Flow and Metabolic Oxygen Requirements

This compound has been shown to influence cerebral hemodynamics and metabolism. Research indicates that this compound can increase cerebral blood flow (CBF) and the metabolic oxygen requirements of the brain (CMRO2) cabidigitallibrary.org. This effect is a primary reason for caution when using this compound in patients with pre-existing conditions involving elevated intracranial pressure or cerebral disease cabidigitallibrary.org.

Data regarding the effects of related dissociative anesthetics like ketamine on CBF and CMRO2 can provide comparative insights. Ketamine is known to increase CBF and may cause a mild increase in CMRO2 derangedphysiology.com. While the increase in CBF is sometimes described as uncoupled from the metabolic rate increase, the two are generally sufficiently matched such that cerebral venous oxygen saturation remains stable derangedphysiology.com.

Influence on Intracranial Pressure

The effect of this compound on intracranial pressure (ICP) is a significant consideration. This compound can increase ICP cabidigitallibrary.org. This is a critical factor in clinical settings, particularly in patients with conditions that predispose them to elevated ICP cabidigitallibrary.org.

Studies comparing this compound-zolazepam to other anesthetic combinations have provided insights into its effects on intraocular pressure (IOP), which can be related to ICP. One study in dogs found that intravenous administration of this compound-zolazepam did not cause a significant increase in IOP, in contrast to the ketamine-diazepam combination which did induce a significant IOP increase cabidigitallibrary.org. However, another study noted that while a lower dose of this compound-zolazepam had no significant effect on IOP in cats, a higher dose resulted in a minimal effect cabidigitallibrary.org. More recent research on ketamine, a related compound, suggests that it may not increase ICP when patients are sedated and ventilated, and in some cases, may even lower it nih.govvumc.org. However, the direct effects of this compound alone on ICP, especially in the absence of benzodiazepines, warrant careful consideration due to its potential to increase CBF and CMRO2 cabidigitallibrary.org.

Alterations in Bioelectrical Activity of Neural Networks (e.g., Olfactory Bulb Local Field Potentials)

This compound, often used in combination with other agents like xylazine (B1663881) and zolazepam (XTZ), has been studied for its effects on the bioelectrical activity of neural networks, including the olfactory bulb (OB) nih.govnih.gov. Research in rats anesthetized with XTZ has shown dynamic changes in the time and frequency characteristics of local field potentials (LFP) in the OB nih.gov.

Specifically, studies have observed that during XTZ anesthesia, the average frequency of background and odorant-induced single-unit activity of mitral/tufted (M/T) cells in the OB increases nih.gov. Concurrently, the dominant frequency value of LFP in the gamma frequency range (90–170 Hz) decreases nih.gov. These findings suggest that this compound, as part of the XTZ combination, influences the functional state of the OB and olfactory information processing systems nih.gov. Changes in spectral powers across different frequency bands of OB LFP have also been noted, with significant increases in the 1–4 Hz, 9–16 Hz, 31–64 Hz, and 65–90 Hz bands, and a significant decrease in the 91–170 Hz band nih.govresearchgate.net. These results indicate functional rearrangements at both cellular and multicellular levels within the OB during anesthesia nih.gov.

Investigation of Potential Anticonvulsant Properties

While this compound alone can induce convulsions, particularly at higher doses, its potential anticonvulsant properties are typically considered in the context of its combination with zolazepam researchgate.netcabidigitallibrary.org. Zolazepam is a benzodiazepine known for its anticonvulsant effects researchgate.netmdpi.comresearchgate.net. The combination of this compound and zolazepam is utilized because zolazepam helps to counteract the convulsive potential of this compound researchgate.netmdpi.com.

Research on the combination highlights zolazepam's role in providing anticonvulsant activity researchgate.net. While this compound itself is associated with convulsions when used alone, the co-administration with zolazepam contributes to a more stable anesthetic state and mitigates the risk of seizure activity researchgate.netmdpi.com.

Cardiopulmonary System Responses

This compound can influence the cardiopulmonary system, and these effects are often studied in the context of its use in anesthetic protocols, frequently in combination with other drugs researchgate.netavma.orgfrontiersin.orgplos.org.

Research on the effects of this compound-zolazepam on the respiratory system in dogs has consistently shown a notable drop in spontaneous breath in both cats and dogs after administration, with the effect lasting for the duration of the drug's action cabidigitallibrary.org. Respiratory depression, including decreased respiratory rate and potential hypoxia, has been described in animals immobilized with this compound-zolazepam, although combinations with alpha-2 agonists like dexmedetomidine (B676) may be associated with less respiratory depression plos.org. Transient post-induction apnea (B1277953) has also been observed in some cases following this compound-zolazepam induction researchgate.net.

Regarding the cardiovascular system, this compound can lead to dose-dependent effects. Higher doses have been associated with lowered blood pressure and decreased cardiac contractility cabidigitallibrary.org. Studies using this compound-zolazepam have reported decreases in systolic, mean, and diastolic arterial pressure values cabidigitallibrary.org. However, some research indicates that the this compound-zolazepam mixture can cause an increase in heart rate and influence parasympathetic activity cabidigitallibrary.org. When combined with alpha-2 agonists like medetomidine (B1201911) or dexmedetomidine, the effects on heart rate and blood pressure can vary depending on the specific combination frontiersin.orgplos.orgresearchgate.net. For instance, a combination of dexmedetomidine-tiletamine in dogs showed initial slight increases in arterial blood pressure followed by decreases, without causing hypertension frontiersin.org. Heart rate decreased with this combination but remained within a normal range, suggesting that the sympathetic stimulation from this compound may counteract the bradycardic effects of dexmedetomidine frontiersin.org.

Data from studies investigating cardiopulmonary parameters with this compound-containing combinations are presented in the table below.

| Parameter | Species | Combination | Observed Effect | Source |

| Spontaneous Breath | Dogs and Cats | This compound-Zolazepam | Notable drop cabidigitallibrary.org | cabidigitallibrary.org |

| Respiratory Rate | Asiatic Black Bears | Medetomidine-Tiletamine-Zolazepam (MTZ) | Lower compared to DTZ plos.org | plos.org |

| Respiratory Rate | Asiatic Black Bears | Dexmedetomidine-Tiletamine-Zolazepam (DTZ) | Higher compared to MTZ plos.org | plos.org |

| Hypoxia | Bears | This compound-Zolazepam combinations | Frequently described plos.org | plos.org |

| Post-induction Apnea | Dogs | This compound-Zolazepam | Observed in some patients researchgate.net | researchgate.net |

| Blood Pressure (Lowered) | Various | This compound (higher doses) | Observed cabidigitallibrary.org | cabidigitallibrary.org |

| Arterial Pressure (Decreased) | Dogs | This compound-Zolazepam (5 mg/kg IV) | Decreases in SAP, MAP, DAP cabidigitallibrary.org | cabidigitallibrary.org |

| Heart Rate (Increased) | Dogs | This compound-Zolazepam (5 mg/kg IV) | Observed cabidigitallibrary.org | cabidigitallibrary.org |

| Heart Rate | Asiatic Black Bears | MTZ | Lower compared to DTZ plos.org | plos.org |

| Heart Rate | Asiatic Black Bears | DTZ | Higher compared to MTZ plos.org | plos.org |

| Arterial Blood Pressure | Asiatic Black Bears | MTZ and DTZ | Did not differ significantly between groups plos.org | plos.org |

| Arterial Blood Pressure | Dogs | Dexmedetomidine-Tiletamine | Initial slight increase, then decrease, without hypertension frontiersin.org | frontiersin.org |

| Heart Rate | Dogs | Dexmedetomidine-Tiletamine | Decreased but within normal range frontiersin.org | frontiersin.org |

| Oxygen Delivery | Dogs | This compound-Zolazepam | Higher than propofol (B549288) avma.org | avma.org |

Table 1: Cardiopulmonary Effects of this compound-Containing Combinations

| Parameter | Species | Combination | Observed Effect | Source |

| Spontaneous Breath | Dogs and Cats | This compound-Zolazepam | Notable drop | cabidigitallibrary.org |

| Respiratory Rate | Asiatic Black Bears | Medetomidine-Tiletamine-Zolazepam (MTZ) | Lower compared to DTZ | plos.org |

| Respiratory Rate | Asiatic Black Bears | Dexmedetomidine-Tiletamine-Zolazepam (DTZ) | Higher compared to MTZ | plos.org |

| Hypoxia | Bears | This compound-Zolazepam combinations | Frequently described | plos.org |

| Post-induction Apnea | Dogs | This compound-Zolazepam | Observed in some patients | researchgate.net |

| Blood Pressure (Lowered) | Various | This compound (higher doses) | Observed | cabidigitallibrary.org |

| Arterial Pressure (Decreased) | Dogs | This compound-Zolazepam (5 mg/kg IV) | Decreases in SAP, MAP, DAP | cabidigitallibrary.org |

| Heart Rate (Increased) | Dogs | This compound-Zolazepam (5 mg/kg IV) | Observed | cabidigitallibrary.org |

| Heart Rate | Asiatic Black Bears | MTZ | Lower compared to DTZ | plos.org |

| Heart Rate | Asiatic Black Bears | DTZ | Higher compared to MTZ | plos.org |

| Arterial Blood Pressure | Asiatic Black Bears | MTZ and DTZ | Did not differ significantly between groups | plos.org |

| Arterial Blood Pressure | Dogs | Dexmedetomidine-Tiletamine | Initial slight increase, then decrease, without hypertension | frontiersin.org |

| Heart Rate | Dogs | Dexmedetomidine-Tiletamine | Decreased but within normal range | frontiersin.org |

| Oxygen Delivery | Dogs | This compound-Zolazepam | Higher than propofol | avma.org |

Table 2: Select Cardiopulmonary Findings

| Study | Species | Combination Used | Key Cardiopulmonary Finding(s) | Source |

| Dissociative anaesthesia in dogs and cats... | Dogs and Cats | This compound-Zolazepam | Notable drop in spontaneous breath; Higher doses associated with lowered blood pressure and decreased cardiac contractility. | cabidigitallibrary.org |

| Anaesthesia and cardiopulmonary effects of this compound-zolazepam... | Miniature Pigs | This compound-Zolazepam/Xylazine/Tramadol | Changes in HR, SAP, DAP, and MAP observed. | researchgate.net |

| Effects of intravenous administration of this compound-zolazepam... | Healthy Dogs | This compound-Zolazepam | Increased heart rate; Higher oxygen delivery compared to propofol. | avma.org |

| Cardiorespiratory effects of medetomidine and dexmedetomidine... | Asiatic Black Bears | MTZ and DTZ | DTZ associated with less cardiorespiratory depression (higher HR, RR) than MTZ; Arterial pressure did not differ significantly. | plos.org |

| Cardiopulmonary (No Ventilation) and Anesthetic Effects of Dexmedetomidine–this compound in Dogs | Dogs | Dexmedetomidine–this compound | Arterial blood pressure showed transient increase then decrease; Heart rate decreased but stayed within normal range. | frontiersin.org |

| Clinical Attributes of this compound-Zolazepam Induced Anesthesia... | Dogs | This compound-Zolazepam | Transient post-induction apnea observed. | researchgate.net |

Respiratory Depression and Associated Acid-Base Balance Alterations (Hypercapnea, Hypoxemia, Metabolic Acidosis)

This compound, particularly when used in combination with other agents such as alpha-2 adrenoceptor agonists, can lead to respiratory depression. This can manifest as a reduction in respiratory rate. plos.orgscielo.br Studies in various animal models have documented alterations in blood gas parameters and acid-base status during this compound-based anesthesia. researchgate.netsemanticscholar.org

Hypoxemia, defined as a partial pressure of arterial oxygen (PaO₂) below a certain threshold (e.g., < 80 mmHg), has been observed. plos.orgsemanticscholar.org Simultaneously, an increase in the partial pressure of arterial carbon dioxide (PaCO₂), indicative of hypercapnea, can occur. researchgate.netsemanticscholar.org These respiratory changes can contribute to alterations in acid-base balance, including the development of respiratory acidosis due to elevated PaCO₂. scielo.brsemanticscholar.org Metabolic acidosis, characterized by a reduction in pH and base excess values, can also be present, potentially influenced by factors such as physical exertion prior to anesthesia. plos.orgsemanticscholar.org

Oxygen supplementation has been shown to significantly improve arterial partial pressure of oxygen and oxyhemoglobin saturation in anesthetized animals experiencing hypoxemia. researchgate.netnih.gov

Cardiovascular System Changes (Heart Rate, Blood Pressure, Oxyhemoglobin Saturation)

This compound can induce changes in the cardiovascular system. A common effect observed with this compound, particularly due to its sympathomimetic action, is an increase in heart rate. scielo.brijvets.com However, when combined with agents like dexmedetomidine, which can reduce heart rate, the resulting effect on heart rate may vary and can be influenced by the dose of the co-administered drug. ijvets.comfrontiersin.org

Arterial blood pressure can also be affected. Hypertension has been reported in some instances, potentially linked to central sympathetic stimulation by this compound. nih.govallenpress.com Conversely, studies have also noted decreases in mean arterial pressure over time during continuous infusion of this compound-zolazepam. scielo.br The specific combination of drugs used with this compound can influence the magnitude and direction of blood pressure changes. ijvets.comfrontiersin.org

Oxyhemoglobin saturation (SpO₂), a measure of the percentage of hemoglobin saturated with oxygen, is a key indicator of respiratory function's adequacy in oxygenating the blood. While some studies report no values for hemoglobin saturation below a certain threshold (e.g., <95%) during this compound-based anesthesia nih.gov, others indicate that hypoxemia can occur, leading to decreased oxyhemoglobin saturation researchgate.netresearchgate.net. Oxygen supplementation can improve oxyhemoglobin saturation. researchgate.netnih.gov

Other Systemic Physiological Responses

Beyond the primary respiratory and cardiovascular effects, this compound can influence other physiological systems.

Thermoregulatory Effects (Hypothermia, Post-anesthesia Hyperthermia)

Anesthetic agents, including this compound, are known to affect thermoregulation. researchgate.net Hypothermia, a decrease in body temperature, can occur during this compound-based anesthesia, potentially resulting from the depression of thermoregulation centers and heat loss. researchgate.net Studies have documented significant decreases in body temperature during anesthesia with this compound combinations. scielo.brresearchgate.net

Conversely, post-anesthesia hyperthermia, an elevation in body temperature after the anesthetic period, has also been observed. researchgate.net The occurrence and severity of thermoregulatory issues can be influenced by factors such as the specific drug combination used, environmental temperature, and the animal's physical activity prior to anesthesia. plos.orgallenpress.com

Gastrointestinal System Effects (Hypersalivation, Retching, Vomiting)

Effects on the gastrointestinal system, such as hypersalivation, retching, and vomiting, have been associated with anesthetic agents. medicalnewstoday.commedsci.org While some studies specifically evaluating this compound in combination with other drugs have reported the observation of hypersalivation nih.govresearchgate.net, retching and vomiting were not observed in those particular studies nih.govresearchgate.net. The incidence of hypersalivation may vary depending on the specific protocol and dosage used. nih.govresearchgate.net

Hematological and Oxidative Status Indicators

Research has investigated the effects of this compound, often in combination with other drugs, on hematological parameters and indicators of oxidative status. Studies have examined changes in red blood cell counts, hemoglobin, and packed cell volume, with some reporting no significant changes while others indicate temporary decreases. vfu.czakjournals.com White blood cell counts have been reported to decrease significantly at certain time points following administration. vfu.cz

Regarding oxidative status, studies have measured markers such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). Some findings indicate an increase in MDA concentration, an index of lipid peroxidation, and changes in the activity of antioxidant enzymes like SOD, CAT, and GSH-Px, suggesting potential effects on the oxidant/antioxidant balance. vfu.czakjournals.comresearchgate.netnih.gov These effects can vary in their duration and magnitude over time. vfu.czakjournals.comnih.gov

Tiletamine in Combination Anesthesia Research

Synergistic and Antagonistic Interactions with Co-Administered Pharmaceutical Agents

The combination of tiletamine with other drugs in anesthetic protocols is a common practice aimed at leveraging synergistic effects for improved anesthetic depth and duration, while simultaneously counteracting potential adverse reactions. nih.gov These interactions are crucial in veterinary medicine for achieving effective immobilization and anesthesia across a range of species.

This compound-Zolazepam Combinations (Telazol®)

The combination of this compound and zolazepam (B1684422), often marketed under the trade name Telazol®, is a widely used injectable anesthetic agent. wikipedia.orgzoetisus.com This fixed-ratio combination typically contains equal parts by weight of this compound hydrochloride and zolazepam hydrochloride. zoetisus.com

This compound alone can induce central nervous system (CNS) effects such as muscle rigidity and convulsions. zoetisus.comresearchgate.net Zolazepam, a benzodiazepine (B76468) derivative, is included in the combination to counteract these effects. zoetisus.comresearchgate.netnih.gov It provides muscle relaxation and has anti-seizure properties, which helps to minimize the muscle hypertonicity and seizures associated with this compound. nih.govresearchgate.netnih.gov

The combination of this compound and zolazepam produces dissociative anesthesia to a degree not typically observed with either drug administered independently. zoetisus.com this compound contributes rapid immobilization and some analgesia, while zolazepam provides sedation, anxiolysis, and muscle relaxation. nih.govnih.gov This synergistic interaction results in a more balanced anesthetic state. Studies have shown that the this compound-zolazepam combination can provide effective anesthesia for various procedures in different species. e-jvc.orgmdpi.comresearchgate.net For instance, in dogs, this compound-zolazepam with xylazine (B1663881) and ketamine has been reported to provide balanced anesthesia by targeting different drug receptors, potentially reducing the volume of individual agents needed. arccjournals.com The combination has also been evaluated for its effects on parameters such as induction and recovery times, muscle relaxation, and physiological variables in various animals. e-jvc.orgmdpi.comarccjournals.com

Role of Zolazepam in Mitigating Muscle Rigidity and Seizures

This compound-Ketamine Combinations

This compound and ketamine are both dissociative anesthetics and NMDA receptor antagonists. wikipedia.orgnih.govuni.lu Combinations involving both drugs, often with other agents, are explored in anesthetic protocols. nih.govjsava.co.za

This compound is considered to be comparatively more potent than ketamine. jsava.co.zaresearchgate.net When used in combination, such as with dexmedetomidine (B676), protocols involving this compound-zolazepam and ketamine have shown comparable anesthetic efficacy in some species. nih.govnih.gov For example, studies comparing this compound-zolazepam-ketamine-xylazine (TKX) and this compound-zolazepam-ketamine-dexmedetomidine (TKD) in pigs found comparable anesthetic effects and physiological parameters between the two combinations. nih.gov The inclusion of ketamine in this compound-zolazepam protocols, often alongside other sedatives or alpha-2 agonists, is aimed at enhancing anesthetic depth and potentially reducing the required dosage of individual components. nih.govnih.gov

This compound-Xylazine Combinations

Combinations of this compound and xylazine, often including zolazepam, are used for chemical immobilization and anesthesia, particularly in larger animals and wildlife. wikipedia.orgdrugbank.com Xylazine is an alpha-2 adrenergic receptor agonist known for its sedative, muscle relaxant, and analgesic properties. wikipedia.orgnih.govguidetopharmacology.org

The combination of this compound-zolazepam and xylazine has been investigated in various species, including wood bison and fallow deer, for chemical immobilization. iiab.menih.gov Studies have compared the effects of this compound-zolazepam-xylazine (TZX) with other combinations, such as this compound-zolazepam-dexmedetomidine (TZD), noting differences in induction time, immobilization quality, and recovery characteristics. nih.gov In dogs, the addition of xylazine to this compound-zolazepam has been shown to produce a longer duration of anesthesia compared to this compound-zolazepam alone. arccjournals.com Xylazine contributes to sedation and muscle relaxation, complementing the dissociative anesthetic effects of this compound and the tranquilizing properties of zolazepam. nih.govresearchgate.net

Interactive Data Table: Anesthetic Combinations and Observed Effects

| Combination | Species | Key Components | Observed Effects (Summary) | Source |

| This compound-Zolazepam (Telazol®) | Dogs, Cats | This compound, Zolazepam | Dissociative anesthesia, reduced muscle rigidity and seizures compared to this compound alone | zoetisus.comresearchgate.net |

| This compound-Zolazepam-Xylazine | Dogs | This compound, Zolazepam, Xylazine | Longer duration of anesthesia, good muscle relaxation, stable physiological parameters | arccjournals.com |

| This compound-Zolazepam-Ketamine-Xylazine | Pigs | This compound, Zolazepam, Ketamine, Xylazine | Comparable anesthetic efficacy to TKD, rapid induction, acceptable physiological parameters | nih.gov |

| This compound-Zolazepam-Ketamine-Dexmedetomidine | Pigs | This compound, Zolazepam, Ketamine, Dexmedetomidine | Comparable anesthetic efficacy to TKX, rapid induction, acceptable physiological parameters | nih.gov |

| This compound-Zolazepam-Xylazine | Fallow Deer | This compound, Zolazepam, Xylazine | Chemical immobilization, longer induction time and poorer immobilization quality compared to TZD | nih.gov |

| This compound-Zolazepam-Dexmedetomidine | Fallow Deer | This compound, Zolazepam, Dexmedetomidine | Chemical immobilization, shorter induction time and better immobilization quality compared to TZX | nih.gov |

Reversal Strategies with α2-Adrenergic Antagonists (Yohimbine, Atipamezole)

The effects of α2-adrenergic agonists, such as Xylazine and Dexmedetomidine, used in this compound-based anesthetic combinations can be antagonized by administering α2-adrenergic receptor antagonists like Yohimbine and Atipamezole. nih.govmdpi.com These antagonists compete for the α2-adrenergic receptors, thereby reducing the effects of the agonists and potentially shortening recovery times. nih.govmdpi.com Atipamezole is a highly receptor-specific α2-adrenoceptor antagonist, while Yohimbine is less specific. e-jvc.org Studies have investigated the effectiveness of Atipamezole and Yohimbine in reversing the effects of α2-adrenergic agonists in various species. For instance, in mice anesthetized with a combination of Ketamine and Xylazine, Atipamezole resulted in a significantly faster recovery time compared to Yohimbine. nih.gov Similarly, in pigs anesthetized with a Medetomidine-Ketamine combination, both Atipamezole and Yohimbine quickly reversed the sedative and blood pressure effects. e-jvc.org In white-tailed deer immobilized with this compound-Zolazepam/Xylazine, Atipamezole and Tolazoline (another alpha-2 antagonist) led to faster times to head raising compared to Yohimbine. researchgate.net The use of reversal agents can shorten recovery times, although the potential for side effects should be considered. nih.govmdpi.com

Multi-Drug Anesthetic Combinations

This compound is frequently used as a component in various multi-drug anesthetic combinations to achieve a more balanced and effective anesthetic state for different procedures and species.

The combination of this compound-Zolazepam, Ketamine, and Xylazine, often referred to as TKX or ZKX, has been evaluated for anesthetic efficacy in various animal populations. This combination aims to provide balanced anesthesia by targeting different receptors in the central nervous system, potentially reducing the required dosage of individual agents while enhancing analgesia and sedation. arccjournals.comnih.gov Research in free-roaming cats undergoing sterilization demonstrated that the ZKX combination provided sufficient anesthesia for neutering procedures. nih.govresearchgate.net A study involving dogs also indicated that combining Xylazine and Ketamine with this compound-Zolazepam resulted in a lower induction dose of this compound-Zolazepam and provided a longer duration of anesthesia, good muscle relaxation, and stable physiological parameters compared to this compound-Zolazepam alone or with Xylazine only. arccjournals.com The TKX combination has been described as providing rapid onset of lateral recumbency and surgical anesthesia of sufficient duration for procedures in feral cats. researchgate.net

The addition of Tramadol to a this compound-Zolazepam-Xylazine (TZX) combination has been investigated to potentially improve anesthetic effects, particularly analgesia. A study in miniature pigs compared the effects of TZX with this compound-Zolazepam-Xylazine-Tramadol (TZXT). nih.gov The use of TZXT resulted in better induction time and quality of recovery compared to TZX, with higher scores for sedation, analgesia, muscle relaxation, posture, and auditory response. nih.gov Animals were also observed to be calmer during recovery after TZXT immobilization. nih.gov In dogs, a comparison of TZX and TZXT showed that both combinations effectively induced anesthesia, but TZXT provided significantly better analgesia with a longer duration. researchgate.net Similarly, in cats undergoing surgical sterilization, the addition of Tramadol to this compound-Zolazepam-Xylazine improved the quality of anesthetic induction and increased the analgesic effect without negatively impacting cardiopulmonary indicators. vfu.cz

Combinations involving this compound and Dexmedetomidine have been explored for their anesthetic properties. Dexmedetomidine, as a selective α2-adrenergic agonist, contributes sedation and analgesia. allenpress.comnih.gov Research in snow leopards evaluated different doses of Dexmedetomidine combined with this compound-Zolazepam (TZ) for anesthesia. allenpress.com In alpacas, the concurrent intramuscular administration of Dexmedetomidine with a TZ combination increased the duration of the lack of motor response to claw clamping, indicative of a surgical plane of anesthesia, in a dose-dependent manner. avma.org A study in dogs using a combination of this compound and Dexmedetomidine found that it induced moderate anesthesia for a significant duration, suggesting its potential for short-term procedures. frontiersin.org Comparisons have also been made between this compound-Zolazepam-Ketamine-Dexmedetomidine (TKD) and this compound-Zolazepam-Ketamine-Xylazine (TKX) in pigs, with results suggesting that TKD can provide anesthesia comparable to TKX for both short-term and long-term procedures, although TKD was associated with slightly higher blood pressure during short-term anesthesia in that study. nih.gov

This compound-Zolazepam-Xylazine-Tramadol Combinations

Comparative Anesthetic Efficacy and Physiologic Stability of Drug Combinations

Comparative studies are essential for evaluating the effectiveness and physiological impact of different this compound-based anesthetic combinations. These studies assess various parameters, including induction time, duration of anesthesia, recovery characteristics, and physiological variables such as heart rate, respiratory rate, and blood pressure.

Research comparing this compound-Zolazepam alone or in combination with other agents in dogs demonstrated that combinations including Xylazine and Ketamine provided advantages in terms of induction dose reduction and duration of anesthesia. arccjournals.com In miniature pigs, a comparison between this compound-Zolazepam-Xylazine (TZX) and Ketamine-Midazolam-Xylazine-Sufentanil (KMXS) found that both provided smooth induction, but KMXS offered a longer duration of moderate anesthesia (60–70 minutes) compared to TZX (30–45 minutes), suggesting TZX is preferable for short-term anesthesia. plos.org

Studies evaluating the addition of Tramadol to this compound-Zolazepam-Xylazine (TZX) have shown improved analgesia and recovery quality with the inclusion of Tramadol (TZXT) in both miniature pigs and dogs. nih.govresearchgate.net

Comparisons involving Dexmedetomidine combinations, such as this compound-Zolazepam-Ketamine-Dexmedetomidine (TKD) versus this compound-Zolazepam-Ketamine-Xylazine (TKX) in pigs, have indicated comparable anesthetic efficacy in terms of induction and recovery times. nih.gov While physiological parameters were generally similar between TKD and TKX in this study, TKD resulted in slightly higher mean and systolic arterial blood pressure during short-term anesthesia. nih.gov

Physiological stability is a critical aspect of anesthetic evaluation. Studies often monitor heart rate, respiratory rate, blood pressure, and oxygen saturation. For example, in dogs anesthetized with this compound-Zolazepam in combination with Xylazine and Ketamine, heart rate increased and respiration rate decreased post-induction, but physiological parameters remained within acceptable limits. arccjournals.com In the study comparing TZX and TZXT in miniature pigs, some physiological parameters changed after drug administration, but they remained within biologically acceptable limits and were not significantly different between the two treatments. nih.gov Research on this compound-Dexmedetomidine in dogs also reported trends in arterial blood pressure changes without causing hypertension. frontiersin.org

The choice of anesthetic combination can influence recovery characteristics. While this compound-Zolazepam alone can sometimes lead to prolonged or difficult recoveries, combinations with agents like Dexmedetomidine have been associated with fewer dissociation symptoms during recovery in dogs. frontiersin.org Reversal agents for α2-adrenergic agonists can also impact recovery time and quality. nih.govmdpi.com

Data from comparative studies often highlights the nuances of each combination. For instance, a study comparing this compound-Zolazepam/Xylazine (TZX) and this compound-Zolazepam/Midazolam (TZM) in pigs found that TZM showed better anesthetic effects and less impact on cardiorespiratory function and temperature compared to TZX. e-jvc.org

Here is a summary of some comparative findings:

| Combination 1 (Group) | Combination 2 (Group) | Species | Key Findings | Source |

| This compound-Zolazepam | This compound-Zolazepam + Xylazine + Ketamine | Dogs | Combination with Xylazine and Ketamine reduced TZ induction dose, provided longer duration, better muscle relaxation, stable parameters. | arccjournals.com |

| This compound-Zolazepam-Xylazine (TZX) | This compound-Zolazepam-Xylazine-Tramadol (TZXT) | Miniature Pigs | TZXT resulted in better induction, recovery quality, sedation, analgesia, muscle relaxation, posture, and auditory response scores. | nih.gov |

| This compound-Zolazepam-Xylazine (TZX) | This compound-Zolazepam-Xylazine-Tramadol (TZXT) | Dogs | TZXT provided significantly better analgesia with a longer duration than TZX. | researchgate.net |

| This compound-Zolazepam-Xylazine (TZX) | This compound-Zolazepam-Midazolam (TZM) | Pigs | TZM showed better anesthetic effects and less effect on cardiorespiratory function and temperature than TZX. | e-jvc.org |

| This compound-Zolazepam-Ketamine-Xylazine (TKX) | This compound-Zolazepam-Ketamine-Dexmedetomidine (TKD) | Pigs | TKD provided anesthesia comparable to TKX for short-term and long-term anesthesia, with TKD showing slightly higher blood pressure. | nih.gov |

| This compound-Zolazepam-Xylazine (TZX) | Ketamine-Midazolam-Xylazine-Sufentanil (KMXS) | Miniature Pigs | Both provided smooth induction; KMXS provided longer moderate anesthesia duration (60-70 min) vs TZX (30-45 min). | plos.org |

This table summarizes some of the comparative data regarding anesthetic efficacy and physiological stability of different this compound-based combinations discussed in the search results.

Studies in Diverse Animal Models (e.g., Feral Cats, Domestic Dogs, Swine, Cheetahs, Rabbits, Ruminants, Non-human Primates, Miniature Donkeys)

Studies have investigated this compound in combination anesthesia across numerous animal species, highlighting its versatility in veterinary and research settings.

In feral cats , a combination of this compound, zolazepam, ketamine, and xylazine (TKX) has been evaluated for large-scale neutering clinics. This combination provided rapid onset of lateral recumbency and surgical anesthesia of sufficient duration for the procedures in a high percentage of cats. ufl.eduresearchgate.netnih.gov The use of TKX in feral cats has been noted for its ease of administration and predictable effects. ufl.edunih.gov

Research in domestic dogs has explored this compound-zolazepam (TZ) in various combinations. A study comparing butorphanol-tiletamine-zolazepam-medetomidine (BZM) and tramadol-tiletamine-zolazepam-medetomidine (TZM) found both combinations suitable for minor procedures, providing rapid induction, adequate analgesia, and muscle relaxation. e-jvc.org Another study compared TZ with ketamine-diazepam for ovariohysterectomy, finding the quality of anesthesia superior with TZ, although duration and recovery times were longer. actascientific.com The combination of xylazine and this compound-zolazepam has been shown to produce longer anesthesia duration in dogs compared to TZ alone. arccjournals.com

In swine , this compound-zolazepam is frequently used, often in combination with other agents like xylazine or ketamine, for both immobilization and anesthesia induction. e-jvc.orgumich.edu Studies have compared combinations such as this compound/zolazepam/xylazine (TZX) and this compound/zolazepam/midazolam (TZM), finding TZM to provide better anesthetic effects and fewer cardiorespiratory effects in pigs. e-jvc.org Another study compared this compound/zolazepam/ketamine/dexmedetomidine (TKD) and this compound/zolazepam/ketamine/xylazine (TKX) for anesthesia in miniature swine, concluding that both provided comparable general anesthesia for radiographic procedures. nih.govnih.govkglmeridian.com

Cheetahs have been anesthetized with this compound-zolazepam-medetomidine combinations. These studies have assessed induction quality, duration of recumbency, and recovery characteristics, including reversal with atipamezole. nih.govresearchgate.net Research has also evaluated the partial antagonism of this compound-zolazepam anesthesia in cheetahs using flumazenil (B1672878) and sarmazenil (B1681475), demonstrating that these antagonists significantly shortened duration and recovery. nih.govresearchgate.net

Studies in rabbits have investigated this compound-zolazepam (TZ) alone or in combination with other agents like ketamine, midazolam, and xylazine. researchgate.netslovetres.sidergipark.org.trresearchgate.netvetdergikafkas.org While TZ alone or with ketamine-midazolam may not provide sufficient anesthesia for painful procedures, combinations including xylazine have been found suitable for interventions requiring anesthesia, although they can induce cardiopulmonary depression. researchgate.net

In ruminants , this compound-zolazepam has been used as part of anesthetic protocols. mdpi.comresearchgate.net Studies in sheep have evaluated the anesthetic effects of this compound-zolazepam alone and in combination with xylazine or fentanyl, noting that xylazine and fentanyl enhanced the anesthetic effect. researchgate.net Research in calves has also examined the hemodynamic response to this compound-zolazepam anesthesia. nih.gov

Non-human primates (NHPs) frequently require anesthesia for handling and procedures. kjvr.orgumich.edunih.govbioone.org this compound in combination with zolazepam is a popular choice due to its ease of intramuscular administration and effective chemical restraint. Combinations with xylazine have been used to achieve sufficient anesthesia duration for procedures like quarantine. kjvr.org Studies have compared this compound-zolazepam to other agents like propofol (B549288) in NHPs, evaluating cardiopulmonary parameters and recovery quality.

Research in miniature donkeys has compared this compound-zolazepam combinations with other anesthetic protocols, evaluating induction, recovery, muscle relaxation, and cardiopulmonary changes. researchgate.netresearchgate.netnih.govcabidigitallibrary.org

Evaluation of Anesthetic Depth Parameters

Evaluation of anesthetic depth in this compound-based combinations often involves monitoring physiological parameters and assessing reflexes. Parameters commonly assessed include heart rate, respiratory rate, blood pressure, oxygen saturation (SpO2), and body temperature. researchgate.netufl.edunih.govactascientific.come-jvc.orgnih.govnih.govnih.govnih.govnih.gove-jvc.orgscielo.brnih.govresearchgate.net

In studies on feral cats anesthetized with TKX, SpO2 levels were monitored, with observations of levels falling below commonly accepted normal values in many cats. ufl.edunih.gov Mean blood pressure was also recorded, sometimes showing an increase upon surgical stimulation, suggesting potentially incomplete analgesia. ufl.edunih.gov

Research in swine comparing TKD and TKX monitored heart rate, SpO2, noninvasive blood pressure, and body temperature, finding no significant differences in these parameters between the two combinations. nih.govnih.gov Anesthetic depth was also assessed by evaluating the loss and return of reflexes like the palpebral reflex. nih.govnih.gov

In cheetahs anesthetized with this compound-zolazepam-medetomidine, cardiorespiratory variables including arterial blood gas partial pressures, arterial blood pressure, heart and respiratory rates, end-tidal CO2, oxygen saturation, and rectal temperature were measured to assess anesthetic depth and physiological effects. nih.govresearchgate.net

Studies in rabbits evaluating this compound-zolazepam combinations have assessed reflexes (corneal, palpebral, and withdrawal) and blood parameters (PaO2, PaCO2, pH, and HCO3-) to gauge anesthetic depth and physiological impact. researchgate.netresearchgate.netvetdergikafkas.org

In miniature donkeys, heart and respiratory rates, indirect blood pressure, and temperature were measured during anesthesia with this compound-zolazepam combinations. researchgate.netnih.gov Arterial blood samples were also analyzed for blood-gas parameters. researchgate.netnih.gov

Data from various studies illustrating anesthetic depth parameters are presented in the table below:

| Animal Species | Anesthetic Combination (Example) | Parameters Monitored (Examples) | Key Findings (Related to Depth) | Source(s) |

| Feral Cats | TKX | SpO2, Mean Blood Pressure, Heart Rate, Respiration Rate, Body Temperature | SpO2 sometimes below normal; Blood pressure increase with stimulation. | ufl.edunih.gov |

| Domestic Dogs | BZM, TZM | Sedation, Analgesia | Sedation and analgesia satisfied for minor procedures. | e-jvc.org |

| Swine | TKD, TKX | Heart Rate, SpO2, Blood Pressure, Body Temperature, Palpebral Reflex | Comparable physiological parameters and reflex loss/return between combinations. | nih.govnih.gov |

| Cheetahs | This compound-Zolazepam-Medetomidine | Arterial Blood Gases, Blood Pressure, Heart Rate, Respiratory Rate, SpO2, Temperature | Clinically acceptable cardiorespiratory values for a significant duration; Hypertension observed. | nih.govresearchgate.net |

| Rabbits | TZ, TZX | Reflexes (Corneal, Palpebral, Withdrawal), Blood Gases, Heart Rate, Blood Pressure, Temperature | TZ alone showed no reflex suppression; TZX resulted in absent reflexes for a duration. | researchgate.netresearchgate.netvetdergikafkas.org |

| Miniature Donkeys | XBT | Heart Rate, Respiratory Rate, Blood Pressure, Temperature, Blood Gases | Parameters generally within normal ranges, but some blood gas changes observed. | researchgate.netnih.gov |

Assessment of Anesthetic Duration and Recovery Characteristics

The duration of anesthesia and the quality and time to recovery are critical aspects evaluated in research on this compound-based combinations. These parameters can vary significantly depending on the animal species, the specific drug combination used, and the route of administration.

In feral cats anesthetized with TKX, rapid onset of lateral recumbency was observed, typically within a few minutes. ufl.edunih.gov Surgical anesthesia duration was generally sufficient for sterilization procedures in most cats. ufl.edunih.gov However, time from anesthetic reversal to sternal recumbency was reported as prolonged. ufl.edunih.gov